1-(Chloromethyl)-1-cyclopropylcyclobutane

Description

Significance of Small Ring Systems in Molecular Design and Synthesis

Small ring systems are not merely chemical curiosities; they are integral components in the strategic design and synthesis of organic molecules. Their compact and rigid frameworks allow for the precise spatial arrangement of functional groups, a critical aspect in fields such as medicinal chemistry and materials science.

Cyclopropane (B1198618) and Cyclobutane (B1203170) Architectures as Synthetic Precursors

Both cyclopropane and cyclobutane moieties serve as versatile precursors in organic synthesis. The high degree of s-character in the C-C bonds of cyclopropane imparts alkene-like reactivity, making it susceptible to ring-opening reactions with various reagents. slideshare.net These reactions provide a pathway to linear compounds with specific functional group arrangements that can be difficult to achieve through other methods. Similarly, cyclobutane derivatives can undergo ring-opening or ring-expansion reactions to yield larger, more complex carbocyclic or heterocyclic systems. The strategic cleavage of these strained rings allows chemists to access a wide array of molecular scaffolds. libretexts.org

Role of Ring Strain in Driving Chemical Transformations

The concept of ring strain is central to understanding the reactivity of small cycloalkanes. This strain is a combination of angle strain, resulting from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain, arising from the eclipsing of adjacent C-H bonds. libretexts.orgwikipedia.orgmasterorganicchemistry.com In cyclopropane, the internal C-C-C bond angles are constrained to 60°, leading to significant angle strain. libretexts.orgquora.comquora.com Cyclobutane is slightly less strained, with bond angles of approximately 88°-90°, but still possesses considerable strain energy compared to larger rings like cyclopentane (B165970) and cyclohexane (B81311). libretexts.orgquora.com

This stored potential energy, or ring strain, serves as a powerful thermodynamic driving force for reactions that lead to the opening of the ring, thereby relieving the strain. wikipedia.orgmasterorganicchemistry.com Consequently, cyclopropanes and cyclobutanes can participate in a variety of addition reactions that are uncharacteristic of acyclic alkanes. slideshare.netpharmaguideline.com For example, cyclopropane can react with halogens or hydrogen halides to give ring-opened products. slideshare.netpharmaguideline.com The propensity of these strained rings to undergo such transformations makes them highly valuable intermediates in synthetic chemistry.

Overview of Chloromethyl-Substituted Organic Frameworks

The chloromethyl group (–CH₂Cl) is a key functional group in organic synthesis. chempanda.comwikipedia.org Its inclusion in a molecule introduces a reactive site amenable to a wide range of nucleophilic substitution reactions. evitachem.com The chlorine atom is an effective leaving group, facilitating the introduction of various other functional groups such as hydroxyls, amines, and cyanides.

Chloromethylation, the process of introducing a chloromethyl group, is a well-established method for functionalizing aromatic and aliphatic compounds. wikipedia.orggoogle.com Compounds bearing this group are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The electronic properties of the chloromethyl group can also influence the reactivity of the parent molecule. stackexchange.comacs.org

Scope and Research Focus on 1-(Chloromethyl)-1-cyclopropylcyclobutane

The compound this compound is a unique molecule that combines the structural features of two different strained ring systems—cyclopropane and cyclobutane—with a reactive chloromethyl functional group. This specific arrangement suggests a rich and complex reactivity profile. The research focus on this compound would likely explore the interplay between the strained rings and the chloromethyl group.

Key areas of investigation would include the selective reaction at the chloromethyl center via nucleophilic substitution, as well as potential reactions involving the strained rings. The presence of the quaternary carbon atom, to which both rings and the chloromethyl group are attached, may influence the stability and reactivity of the molecule. The synthesis and characterization of this compound and its derivatives could lead to novel chemical entities with potential applications in various fields of chemical science.

Below are the known chemical and physical properties for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₃Cl |

| CAS Number | 11649135-8 |

| Synonyms | [1-(Chloromethyl)cyclopropyl]cyclobutane |

Data sourced from PubChem CID 116491358. nih.gov

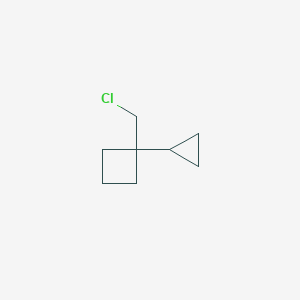

Structure

3D Structure

Properties

Molecular Formula |

C8H13Cl |

|---|---|

Molecular Weight |

144.64 g/mol |

IUPAC Name |

1-(chloromethyl)-1-cyclopropylcyclobutane |

InChI |

InChI=1S/C8H13Cl/c9-6-8(4-1-5-8)7-2-3-7/h7H,1-6H2 |

InChI Key |

YUTNCRLMXPSKRY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CCl)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloromethyl 1 Cyclopropylcyclobutane and Analogous Structures

Strategies for Cyclobutane (B1203170) Ring Formation

The construction of the cyclobutane ring is a pivotal step in the synthesis of 1-(chloromethyl)-1-cyclopropylcyclobutane. Various synthetic strategies have been developed to access substituted cyclobutanes, broadly categorized into intermolecular and intramolecular approaches.

Intermolecular [2+2] cycloaddition reactions are a powerful tool for the synthesis of cyclobutane rings, involving the union of two unsaturated components. researchgate.net Photochemical [2+2] cycloadditions, in particular, have been widely employed for the construction of complex cyclobutane-containing molecules. nih.gov These reactions are typically initiated by the photoexcitation of an alkene, which then reacts with a ground-state alkene to form the four-membered ring. nih.gov The regiochemistry of the cycloaddition, leading to either head-to-head or head-to-tail isomers, is a critical aspect of this methodology. acs.org

For the synthesis of structures analogous to this compound, a plausible intermolecular [2+2] cycloaddition could involve the reaction of a substituted cyclopropyl (B3062369) alkene with an appropriate alkene partner. The success of such an approach would depend on controlling the chemo- and regioselectivity of the reaction. Visible light photocatalysis has emerged as a valuable method for promoting crossed [2+2] cycloadditions between different alkenes, offering a potential route to unsymmetrically substituted cyclobutanes. nih.gov

| Reaction Type | Reactants | Conditions | Key Features |

| Photochemical [2+2] Cycloaddition | Alkene 1, Alkene 2 | UV light, photosensitizer | Forms cyclobutane ring from two alkene units. researchgate.net |

| Visible Light Photocatalysis | Styrenes, other alkenes | Ruthenium or other photocatalyst, visible light | Enables crossed [2+2] cycloadditions with high chemoselectivity. nih.gov |

| Thermal [2+2] Cycloaddition | Electron-rich and electron-poor alkenes | Heat | Proceeds via a stepwise mechanism involving a diradical or zwitterionic intermediate. |

This table provides an overview of intermolecular [2+2] cycloaddition approaches for the synthesis of substituted cyclobutanes.

Intramolecular cyclization reactions provide an alternative and often highly stereoselective route to cyclobutane rings. These methods involve the formation of a four-membered ring from a single precursor molecule containing the requisite carbon atoms. nih.gov A variety of strategies have been developed, including thermal, photochemical, and metal-catalyzed cyclizations.

One notable approach is the intramolecular thermal enamine [2+2] cyclization, which can furnish fused cyclobutene systems with excellent diastereoselectivity. nih.gov While not directly forming a simple cyclobutane, this method highlights the potential for intramolecular pathways to construct complex four-membered ring systems. Other non-[2+2] cycloaddition strategies have also been developed to overcome the limitations of traditional methods, such as those involving the cyclization of epoxy-nitriles. researchgate.netresearchgate.net These innovative approaches expand the synthetic toolbox for accessing intricately substituted cyclobutane derivatives. researchgate.net

| Method | Starting Material | Key Transformation | Advantages |

| Intramolecular Photocycloaddition | Diolefin | [2+2] cycloaddition between two tethered alkene moieties | High stereocontrol, access to complex polycyclic systems. acs.orgnih.gov |

| Intramolecular Enamine Cyclization | Tethered enamine and Michael acceptor | [2+2] cyclization to form fused cyclobutenes | Diastereoselective, complementary to photochemical methods. nih.gov |

| Epoxy-Nitrile Cyclization | Epoxy-nitrile | Ring-opening of epoxide and cyclization onto the nitrile | Bypasses direct [2+2] cycloaddition, suitable for complex targets. researchgate.netresearchgate.net |

This table summarizes various intramolecular cyclization pathways for the construction of cyclobutane scaffolds.

Approaches for Cyclopropane (B1198618) Moiety Incorporation

The introduction of the cyclopropane ring is another crucial aspect of the synthesis. The target molecule features a gem-disubstituted cyclopropane, which presents specific synthetic challenges.

Catalytic cyclopropanation of alkenes is a widely used method for the formation of cyclopropane rings. taylorfrancis.com These reactions typically involve the transfer of a carbene or carbenoid fragment to an alkene, often catalyzed by transition metals such as rhodium, copper, or palladium. taylorfrancis.comresearchgate.net The use of diazo compounds as carbene precursors is common in these transformations. wikipedia.org

Gold-catalyzed cyclopropanation has emerged as a powerful and versatile method, allowing for the use of various carbenoid precursors beyond traditional diazo compounds, such as enynes and propargyl esters. rsc.org These reactions often proceed under mild conditions with high efficiency and selectivity. rsc.org For the synthesis of a precursor to this compound, a catalytic cyclopropanation could be envisioned on a cyclobutene intermediate.

| Catalyst System | Carbene Precursor | Substrate | Key Characteristics |

| Rhodium(II) Carboxylates | Diazo compounds | Alkenes | Highly effective for a broad range of substrates. taylorfrancis.com |

| Palladium Compounds | Diazomethane | Alkenes | Effective for the cyclopropanation of various olefins. researchgate.net |

| Gold Catalysts | Enynes, propargyl esters, diazo compounds | Alkenes | Mild reaction conditions, high efficiency, and selectivity. rsc.org |

| Cobalt(II)-Porphyrin | Diazo compounds | Alkenes | An alternative catalytic system for cyclopropanation. wikipedia.org |

This table outlines different catalytic cyclopropanation techniques for the synthesis of cyclopropanes from unsaturated precursors.

The formation of a gem-disubstituted cyclopropane, where two substituents are attached to the same carbon atom of the ring, is a key step in constructing the target molecule's core. A modular approach to the synthesis of gem-disubstituted cyclopropanes has been developed using the Suzuki-Miyaura coupling of geminal bis(boryl)cyclopropanes. acs.orgacs.org This method allows for the sequential introduction of two different aryl groups, providing a flexible route to a variety of gem-disubstituted cyclopropanes. acs.orgnih.gov

Another strategy involves the manganese-photocatalyzed atom transfer radical addition/nucleophilic cyclization of alkenes using a (diborylmethyl)iodide reagent. nih.gov This method enables the selective synthesis of gem-di(boryl)cyclopropanes, which can serve as versatile intermediates for further functionalization. nih.gov These gem-diboryl compounds are valuable building blocks in organic synthesis, allowing for the creation of highly functionalized cyclopropyl derivatives. tcichemicals.com

| Methodology | Key Reagents | Intermediate | Product |

| Suzuki-Miyaura Coupling | gem-Bis(boryl)cyclopropanes, aryl bromides, Pd catalyst | Tertiary cyclopropylboronic esters | gem-Diarylcyclopropanes. acs.orgacs.org |

| Mn-Photocatalyzed Radical Cyclization | Alkenes, (diborylmethyl)iodide, Mn2(CO)10 | γ-Iodo-gem-diborylalkane | gem-Di(boryl)cyclopropanes. nih.gov |

This table details modern synthetic methods for the formation of gem-disubstituted cyclopropanes.

Introduction of the Chloromethyl Group

The final key structural feature of the target molecule is the chloromethyl group (-CH2Cl). The introduction of this functional group can be achieved through various chloromethylation procedures. chempanda.comwikipedia.org The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto aromatic compounds, though its application to aliphatic systems is less common. chempanda.com

A more general approach for the introduction of a chloromethyl group would involve the conversion of a hydroxymethyl group (-CH2OH) to the corresponding chloride. This can be accomplished using a variety of standard reagents, such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). Alternatively, chloromethyl ethers, such as chloromethyl methyl ether (MOM-Cl), can be used as chloromethylating agents in certain contexts, although their primary use is as protecting groups. organic-chemistry.org The synthesis of benzyl chloromethyl ether from benzyl alcohol, paraformaldehyde, and hydrogen chloride provides a procedural example for the formation of a chloromethyl ether, which can be a useful reagent for introducing a potential hydroxymethyl group. orgsyn.org

| Reagent | Starting Material | Reaction Type | Notes |

| Formaldehyde, HCl | Aromatic compounds | Blanc Chloromethylation | Primarily for aromatic substrates. chempanda.comgoogle.com |

| Thionyl Chloride (SOCl2) | Alcohol (-CH2OH) | Nucleophilic Substitution | A common method for converting alcohols to alkyl chlorides. |

| Phosphorus Trichloride (PCl3) | Alcohol (-CH2OH) | Nucleophilic Substitution | Another standard reagent for the conversion of alcohols to chlorides. |

| Chloromethyl Methyl Ether (MOM-Cl) | Nucleophile | Alkylation | Often used to introduce the methoxymethyl (MOM) protecting group, but can act as a chloromethylating agent. organic-chemistry.org |

This table presents various methods for the introduction of a chloromethyl group into organic molecules.

Chloromethylation Reactions in Cyclobutane Systems

Direct chloromethylation of a 1-cyclopropylcyclobutane skeleton is synthetically challenging due to the relative inertness of the C-H bonds on the cyclobutane ring. A more feasible and common approach involves the conversion of a hydroxymethyl group into a chloromethyl group on a pre-formed cyclobutane ring. This transformation is a type of functional group interconversion. For a tertiary alcohol like (1-cyclopropylcyclobutyl)methanol, which is a logical precursor to the target compound, the conversion to the corresponding chloride can be achieved using several standard methods.

Tertiary alcohols readily react with hydrogen halides such as hydrogen chloride (HCl). openochem.orglibretexts.org The reaction proceeds via an SN1 mechanism, where the hydroxyl group is first protonated to form a good leaving group (water). masterorganicchemistry.com Subsequent departure of water generates a relatively stable tertiary carbocation, which is then attacked by the chloride ion to form the final product. masterorganicchemistry.comchemistrysteps.com

Another effective reagent for this transformation is thionyl chloride (SOCl₂). openochem.orglibretexts.org This reagent is often preferred for converting primary and secondary alcohols to alkyl chlorides, but it can also be used for tertiary alcohols. chemistrysteps.com The reaction with thionyl chloride offers the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.org

The choice of reagent can be critical to avoid potential side reactions, such as rearrangements, although with a quaternary center adjacent to the carbocation, rearrangements are less likely than with secondary systems. chemistrysteps.com

Table 1: Reagents for the Conversion of Tertiary Alcohols to Alkyl Chlorides

| Reagent | Typical Conditions | Mechanism | Advantages |

|---|---|---|---|

| Hydrogen Chloride (HCl) | Gaseous HCl or concentrated aqueous solution | SN1 | Readily available reagent. |

| Thionyl Chloride (SOCl₂) | Often with a base like pyridine | SNi (internal return) or SN2 | Gaseous byproducts simplify purification. |

Precursor Chemistry for Halogenated Alkyl Side Chains

An alternative to late-stage chlorination involves the use of building blocks that already contain the halogenated alkyl side chain. This approach can be advantageous in certain synthetic strategies, particularly in convergent syntheses where complex fragments are coupled. For the synthesis of this compound, this could involve precursors like (chloromethyl)cyclopropane or other molecules containing the cyclopropylmethyl chloride moiety.

The synthesis of (chloromethyl)cyclopropane itself can be achieved from cyclopropylmethanol. nbinno.com Cyclopropylmethanol can be prepared by the reduction of cyclopropanecarboxylic acid or its esters using reducing agents like lithium aluminum hydride. google.com Once the alcohol is obtained, it can be converted to (chloromethyl)cyclopropane using standard chlorinating agents. nbinno.com This building block could then, in principle, be used in a subsequent step to form the cyclobutane ring.

Convergent and Divergent Synthetic Pathways for this compound

The construction of complex molecules like this compound can be approached through either convergent or divergent synthetic pathways.

A convergent synthesis involves the independent synthesis of two or more complex fragments of the target molecule, which are then joined together in the final stages. For the target compound, a hypothetical convergent approach could involve the coupling of a cyclopropyl-containing nucleophile with a cyclobutane-based electrophile. For example, a cyclopropylmethyl Grignard reagent could be reacted with a suitably substituted cyclobutanone derivative.

A divergent synthesis begins with a common core structure that is subsequently modified in different ways to produce a variety of related compounds. nih.gov For instance, a spiro[3.3]heptane derivative could serve as a common precursor. nih.govchemrxiv.org Selective cleavage and functionalization of one of the cyclobutane rings could lead to the desired 1,1-disubstituted cyclobutane pattern, with the potential to generate a library of analogous structures by varying the subsequent reaction pathways. nih.gov Ring-expansion strategies, for example from a cyclopropyl precursor, can also be considered a divergent approach to access various cyclobutane derivatives. nih.gov

Stepwise Assembly from Simpler Building Blocks

The most logical stepwise assembly of the carbon skeleton for this compound involves the formation of the cyclobutane ring followed by the introduction of the substituents. A key method for forming cyclobutane rings is the [2+2] cycloaddition reaction between two olefinic components. baranlab.orgnih.gov However, for constructing a 1,1-disubstituted cyclobutane, a more direct approach is often the functionalization of a pre-existing cyclobutane.

A highly plausible and direct route to the precursor alcohol, (1-cyclopropylcyclobutyl)methanol, involves the reaction of cyclobutanone with a cyclopropyl-containing organometallic reagent. The Grignard reaction, utilizing cyclopropylmagnesium bromide, is a classic and effective method for forming carbon-carbon bonds. libretexts.orgsigmaaldrich.com In this reaction, the nucleophilic cyclopropyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclobutanone. libretexts.org A subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol, (1-cyclopropylcyclobutyl)methanol. youtube.com

Table 2: Example of Stepwise Assembly via Grignard Reaction

| Step | Reactants | Reagent/Solvent | Product |

|---|---|---|---|

| 1 | Cyclopropyl bromide, Magnesium | Tetrahydrofuran (THF) | Cyclopropylmagnesium bromide |

| 2 | Cyclobutanone, Cyclopropylmagnesium bromide | Diethyl ether or THF | Magnesium alkoxide intermediate |

Ring expansion reactions provide another powerful method for the stepwise assembly of cyclobutane rings. For instance, the ring expansion of certain cyclopropylcarbinyl systems can lead to the formation of cyclobutanes. nih.govnih.gov These reactions often proceed through cationic intermediates and can offer good stereocontrol. nih.gov

Functional Group Interconversions on Pre-formed Strained Skeletons

Once the core structure of (1-cyclopropylcyclobutyl)methanol is assembled, the final step to obtain this compound is a functional group interconversion. As discussed in section 2.3.1, the conversion of a hydroxyl group to a chloro group is a well-established transformation in organic synthesis.

For the specific case of a tertiary alcohol on a strained cyclobutane ring, the reaction conditions must be chosen carefully to ensure high yield and prevent unwanted side reactions. The SN1 pathway is generally favored for tertiary alcohols due to the stability of the intermediate tertiary carbocation. masterorganicchemistry.comchemistrysteps.com The use of reagents like HCl or SOCl₂ facilitates this transformation. openochem.orglibretexts.org

Formation of the C-C bond: Reaction of cyclobutanone with cyclopropylmagnesium bromide to form (1-cyclopropylcyclobutyl)methanol.

Conversion of the functional group: Chlorination of the resulting tertiary alcohol to yield this compound.

This approach highlights the importance of functional group interconversions in the final stages of a synthesis, allowing for the installation of the desired halide on the pre-formed and strained spirocyclic-like skeleton.

Reactivity Profiles and Mechanistic Investigations of 1 Chloromethyl 1 Cyclopropylcyclobutane

Transformations Involving the Chloromethyl Moiety

The presence of a primary chloride on a sterically hindered carbon atom makes the chloromethyl group a key site for various chemical transformations.

The chloromethyl group of 1-(chloromethyl)-1-cyclopropylcyclobutane is susceptible to nucleophilic substitution, a fundamental reaction in organic chemistry where a nucleophile replaces a leaving group. organic-chemistry.org This can proceed through two primary mechanisms: the unimolecular SN1 pathway and the bimolecular SN2 pathway. organic-chemistry.orgyoutube.com

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (in this case, the chloride). organic-chemistry.org This concerted process, where bond-forming and bond-breaking occur simultaneously, leads to an inversion of stereochemistry at the reaction center. organic-chemistry.orgyoutube.com For this compound, the primary nature of the carbon attached to the chlorine would typically favor an SN2 reaction. However, the significant steric hindrance imposed by the adjacent cyclopropyl (B3062369) and cyclobutane (B1203170) rings can impede the backside approach of the nucleophile, potentially slowing down or disfavoring this pathway. youtube.com

Conversely, the SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group. organic-chemistry.orgyoutube.com This intermediate is then attacked by the nucleophile. organic-chemistry.org The stability of the carbocation is a crucial factor in SN1 reactions. In the case of this compound, the formation of a primary carbocation would be highly unfavorable. However, the adjacent cyclopropyl group can stabilize a positive charge through its unique electronic properties, a phenomenon known as cyclopropylcarbinyl cation stabilization. This could potentially make an SN1 pathway more accessible than for a typical primary alkyl halide. The reaction conditions, such as the nature of the nucleophile and the polarity of the solvent, play a significant role in determining which pathway is favored. youtube.comyoutube.com Polar protic solvents, for instance, can stabilize the carbocation intermediate, favoring the SN1 mechanism. youtube.com

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Substrate Structure | Favored by stable carbocations (tertiary > secondary). Potentially influenced by cyclopropylcarbinyl stabilization. | Favored by unhindered substrates (methyl > primary > secondary). Hindered by bulky groups. |

| Nucleophile | Weak nucleophiles are effective. | Strong nucleophiles are required. |

| Solvent | Favored by polar protic solvents. | Favored by polar aprotic solvents. |

| Stereochemistry | Racemization | Inversion of configuration |

The chloromethyl group can also serve as a handle for carbon-carbon bond formation through various cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are powerful tools in organic synthesis. For instance, in Suzuki-Miyaura cross-coupling, an organoboron compound reacts with an organic halide in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgnih.gov While aryl and vinyl halides are common substrates, the use of alkyl halides, particularly those with β-hydrogens, can be more challenging. However, the development of specialized ligands and reaction conditions has expanded the scope of these reactions to include compounds like this compound. nih.gov

The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by radical initiators or photochemically. Once formed, this radical can participate in a variety of transformations, such as addition to alkenes or alkynes, or cyclization reactions. The stability of the resulting radical and the reaction conditions will dictate the outcome of these processes. For instance, the addition of a trichloromethyl radical to cyclopropenes has been shown to lead to ring-opening reactions under certain conditions. nih.gov

Ring-Opening Reactivity of the Cyclobutane System

The inherent ring strain of the cyclobutane ring in this compound makes it susceptible to ring-opening reactions, which can be driven by various factors.

Cyclobutanes possess significant ring strain (approximately 26 kcal/mol) due to angle and torsional strain. nih.gov This stored potential energy provides a thermodynamic driving force for reactions that lead to the opening of the four-membered ring. nih.govwiley-vch.de The release of this strain energy can be harnessed to drive a variety of chemical transformations. nih.govnih.gov The presence of the adjacent cyclopropyl group, which also has considerable ring strain, can influence the reactivity of the cyclobutane ring. Theoretical studies on the thermal decomposition of cyclobutane have shown that the ring-opening leads to the formation of two ethylene (B1197577) molecules. arxiv.org The specific substitution pattern on the cyclobutane ring can affect the energetics and pathways of these ring-opening reactions. rsc.orgresearchgate.net

| Cycloalkane | Ring Strain (kcal/mol) |

|---|---|

| Cyclopropane (B1198618) | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane (B165970) | 6.2 |

| Cyclohexane (B81311) | 0 |

Transition metals can play a crucial role in promoting the ring-opening of strained carbocycles like cyclobutane. wikipedia.org These reactions often proceed through the oxidative addition of a C-C bond to the metal center, forming a metallacyclopentane intermediate. wikipedia.org This intermediate can then undergo various transformations, such as β-hydride elimination or reductive elimination, to yield a variety of products. The nature of the transition metal catalyst, the ligands, and the reaction conditions can all influence the outcome of these ring-opening processes. researchgate.net For example, rhodium and palladium complexes have been shown to be effective catalysts for the ring-opening of various cyclobutane derivatives. wikipedia.org The presence of the cyclopropyl group in this compound could lead to complex reactivity, as cyclopropanes are also known to undergo transition metal-catalyzed C-C bond activation. wikipedia.orgresearchgate.net

Photoinduced and Radical-Mediated Ring Scission

Photoinduced and radical-mediated reactions offer pathways to cleave the strained rings of this compound. Under photolytic conditions or in the presence of a radical initiator, homolytic cleavage of a carbon-halogen or a strained carbon-carbon bond can occur. The free radical reaction is a powerful tool in organic synthesis due to its excellent reactivity and mild conditions. nih.gov

In the context of this molecule, a radical could be generated at the chloromethyl carbon. However, the adjacent cyclopropylmethyl radical system is known to undergo extremely rapid ring-opening. psu.edu Alternatively, an external radical could add to one of the rings, initiating a cascade. Radical-mediated ring-opening of cyclopropanes is a well-documented process, often proceeding through the addition of a radical species, followed by ring cleavage to relieve strain. nih.govbeilstein-journals.org For instance, visible light-induced photoredox catalysis can be used to achieve α-selective radical ring-opening reactions of strained systems like bicyclobutanes to form functionalized cyclobutenes. nih.gov In this compound, a radical-initiated process could lead to the scission of either the three- or four-membered ring, depending on the reaction conditions and the stability of the resulting radical intermediate.

Ring Expansion Reactions of the Four-Membered Cycle

The cyclobutane ring in this compound is susceptible to ring expansion, a reaction driven by the release of its significant ring strain (approximately 26.3 kcal/mol). masterorganicchemistry.com Such rearrangements are frequently observed in systems containing a cyclobutylmethyl moiety, particularly under conditions that favor carbocation formation. ugent.be

The departure of the chloride ion from the chloromethyl group, potentially assisted by a Lewis acid, would generate a primary carbocation. This cation would be immediately subject to rearrangement. One of the most favorable pathways is the migration of one of the C-C bonds of the adjacent cyclobutane ring. This process, a type of Wagner-Meerwein rearrangement, expands the four-membered ring into a more stable five-membered cyclopentyl system. youtube.com This transformation converts the unstable cyclobutylmethylcarbenium ion into a more stable cyclopentyl cation, effectively relieving the angle and torsional strain of the cyclobutane ring. youtube.comresearchgate.net The presence of the cyclopropyl group at the reaction center would compete with this pathway, as the cyclopropylcarbinyl cation itself is subject to rapid rearrangements (see section 3.3.2).

Table 1: Comparison of Ring Strain in Small Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |

|---|---|---|

| Cyclopropane | 27.6 | 60° |

| Cyclobutane | 26.3 | 90° |

| Cyclopentane | 6.2 | ~105° |

This table illustrates the thermodynamic driving force for reactions that involve the opening or expansion of cyclopropane and cyclobutane rings to less strained systems. Data sourced from principles discussed in masterorganicchemistry.com.

Reactivity of the Cyclopropane Moiety

Pathways for Cyclopropane Ring Cleavage

The cyclopropane ring is characterized by its high reactivity, which stems from approximately 27.6 kcal/mol of ring strain. masterorganicchemistry.com This inherent instability facilitates ring-opening reactions under a variety of conditions, including electrophilic, nucleophilic, and radical pathways. pharmaguideline.comnih.gov

Electrophilic Cleavage: In the presence of acids or electrophiles, the C-C bonds of the cyclopropane ring, which have significant p-character, can be attacked, leading to a ring-opened carbocationic intermediate that is subsequently trapped by a nucleophile. nih.gov

Radical Cleavage: As discussed in section 3.2.3, radical-mediated processes can readily open the cyclopropane ring. The cleavage typically occurs to form the most stable possible radical intermediate. nih.govbeilstein-journals.org For the cyclopropylmethyl radical that would form from this compound, ring opening is exceptionally fast, yielding the but-3-enyl radical. psu.edu

Nucleophilic Cleavage: While less common for simple cyclopropanes, ring-opening by nucleophiles can occur if the ring is activated by electron-withdrawing groups. nih.gov This pathway is less likely for this compound without such activation.

The regioselectivity of the ring cleavage is dependent on the substituents present. In this molecule, cleavage of the bond between the two quaternary carbons would be sterically hindered, suggesting that cleavage of one of the other two bonds is more probable.

Influence of Cyclopropyl Group on Adjacent Reactivity

The cyclopropyl group exerts a profound electronic influence on adjacent reactive centers. When the chloride ion departs from this compound, the resulting primary carbocation is a cyclopropylcarbinyl cation. This type of cation is famously unstable and undergoes rapid, reversible rearrangements. stackexchange.com

The cyclopropylcarbinyl cation can rearrange to a cyclobutyl cation and a homoallyl (or allylcarbinyl) cation. Pioneering work by Roberts and coworkers demonstrated this interconversion in solvolysis reactions. stackexchange.com The product distribution from such reactions often reflects a mixture of cyclopropylcarbinyl, cyclobutyl, and open-chain butenyl derivatives. stackexchange.com This indicates that any reaction proceeding via an SN1 mechanism would likely yield a complex mixture of products resulting from ring expansion of the cyclopropyl moiety to a cyclobutane, or ring-opening to a butenyl system, in addition to the potential ring expansion of the original cyclobutane ring.

Similarly, the cyclopropylmethyl radical is not stable and rapidly opens to the but-3-enyl radical with a rate constant of approximately 1.2 x 10⁸ s⁻¹ at 37 °C. psu.edu This process is often used as a radical "clock" because its rate is so well-defined. Unlike the cation, the radical does not typically rearrange to a cyclobutyl derivative. psu.edu

Interplay of Ring Strain and Functional Group Reactivity in this compound

The reactivity of the chloromethyl group in this compound is inextricably linked to the high strain energy of the two adjacent rings. The relief of ring strain is a primary thermodynamic driving force for nearly all reactions at the C-Cl bond that proceed through an intermediate. masterorganicchemistry.comnih.gov

For any reaction involving the formation of a carbocation at the methylene (B1212753) carbon (e.g., SN1 solvolysis), the subsequent rearrangements are driven by the release of strain energy. As outlined previously, three major pathways compete:

Cyclobutane Ring Expansion: Formation of a cyclopentyl system. ugent.be

Cyclopropylcarbinyl Rearrangement: Formation of a cyclobutyl system (from the cyclopropyl group). stackexchange.com

Cyclopropylcarbinyl Ring Opening: Formation of a homoallylic system. stackexchange.com

The activation energy for these rearrangements is very low due to the large energetic payoff from strain relief. Consequently, it is highly unlikely that a simple substitution product would be isolated from a reaction proceeding under cationic conditions. The reaction would be funneled into one or more of these rearrangement pathways. Similarly, in radical reactions, the rapid, irreversible ring-opening of the cyclopropylmethyl radical intermediate would likely dominate the product distribution. psu.edu

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound

The starting molecule, this compound, is achiral and does not possess any stereocenters. Therefore, any reaction with achiral reagents will result in either an achiral product or a racemic mixture of chiral products.

Stereoselectivity becomes a consideration in reactions where new stereocenters are created. For example, in a hypothetical ring expansion of the cyclobutane followed by the addition of a nucleophile, two new stereocenters could be formed on the resulting cyclopentane ring. In the absence of a chiral influence, this would lead to a mixture of diastereomers.

However, diastereoselectivity could be achieved if the reaction mechanism favors a specific spatial arrangement. For instance, in some Michael-initiated ring closure (MIRC) reactions used to form cyclopropanes, the stereochemistry can be controlled by the reagents and catalysts used. rsc.org While not directly applicable to the reactions of this molecule, it highlights that stereocontrol is possible in reactions involving strained rings. In a complex cascade, such as a vinyl cyclopropane rearrangement, it is possible to form products with high diastereoselectivity. researchgate.net If this compound were to undergo a rearrangement that creates multiple stereocenters, the relative stability of the possible diastereomeric transition states would determine the product ratio. A detailed analysis would require high-level computational studies or specific experimental data, which are not currently available for this compound.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 1-(Chloromethyl)-1-cyclopropylcyclobutane, a comprehensive NMR analysis would be indispensable for confirming its structural integrity. However, specific experimental NMR data for this compound is not currently available in peer-reviewed journals or spectral databases.

Proton NMR Spectroscopic Analysis (¹H NMR)

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369), cyclobutane (B1203170), and chloromethyl groups. The chemical shifts (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) between neighboring protons would provide critical information for assigning the structure. Hypothetically, the chloromethyl protons would likely appear as a singlet, while the protons on the cyclobutane and cyclopropyl rings would exhibit complex multiplets due to spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Chloromethyl (-CH₂Cl) | 3.5 - 3.8 | Singlet |

| Cyclobutane Ring Protons | 1.5 - 2.5 | Multiplets |

Note: This table is based on general chemical shift ranges for similar functional groups and does not represent experimental data for the specific compound.

Carbon NMR Spectroscopic Analysis (¹³C NMR)

In a ¹³C NMR spectrum of this compound, each unique carbon atom would produce a distinct signal. The chemical shifts of these signals would be indicative of the carbon's hybridization and its electronic environment. The quaternary carbon of the cyclobutane ring, bonded to the cyclopropyl and chloromethyl groups, would likely have a characteristic chemical shift. The carbons of the chloromethyl group, the cyclobutane ring, and the cyclopropyl ring would also resonate at predictable, albeit unconfirmed, frequencies.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Cyclobutane Carbon (C1) | 40 - 50 |

| Chloromethyl Carbon (-CH₂Cl) | 45 - 55 |

| Cyclobutane Methylene (B1212753) Carbons (-CH₂-) | 20 - 35 |

| Cyclopropyl Methylene Carbons (-CH₂-) | 5 - 15 |

Note: This table is based on general chemical shift ranges for similar functional groups and does not represent experimental data for the specific compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C NMR spectra and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques would be essential. Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the cyclobutane and cyclopropyl rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between protons and carbons over two to three bonds, which would be crucial for confirming the connectivity between the chloromethyl group, the cyclopropyl ring, and the cyclobutane ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to display characteristic absorption bands. The C-H stretching vibrations of the cyclobutane and cyclopropyl rings would likely appear in the region of 2850-3000 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of the cyclopropyl ring might also give rise to a characteristic C-H stretching absorption above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C-H (Cycloalkane) | 2850 - 3000 | Stretching |

| C-H (Cyclopropane) | ~3050 | Stretching |

Note: This table is based on general IR absorption ranges for similar functional groups and does not represent experimental data for the specific compound.

Raman Spectroscopy

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the cyclobutane and cyclopropyl rings would be expected to produce strong signals in the Raman spectrum. The C-Cl stretch would also be Raman active. A detailed Raman spectrum would aid in a more complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. Unlike low-resolution mass spectrometry, HRMS can measure mass with very high accuracy (typically to within 5 ppm), which allows for the determination of the elemental formula of a molecule.

For this compound, with a chemical formula of C8H13Cl, the expected monoisotopic mass can be calculated with high precision. This precise mass measurement would allow for the unambiguous confirmation of its elemental composition, distinguishing it from other compounds that might have the same nominal mass. The data obtained from HRMS analysis is critical for the confirmation of the identity of a newly synthesized compound.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for C8H13Cl

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C8H13Cl |

| Calculated Monoisotopic Mass | 144.07568 |

Note: The data in this table is calculated based on the chemical formula and represents the expected values from an HRMS experiment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In a hypothetical GC-MS analysis, a sample containing this compound would be injected into the gas chromatograph. The compound would travel through a capillary column and be separated from other components based on its boiling point and interactions with the column's stationary phase. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic property that can be used for its identification under specific chromatographic conditions.

Upon elution from the GC column, the separated compound would enter the mass spectrometer. Here, it would be ionized, typically by electron ionization (EI), causing the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, would show a molecular ion peak corresponding to the intact molecule and a series of fragment ion peaks. The fragmentation pattern is a molecular fingerprint that can be used to confirm the structure of the compound. For this compound, characteristic fragments would be expected from the loss of the chlorine atom, the chloromethyl group, or parts of the cyclobutane or cyclopropane (B1198618) rings.

Table 2: Expected Parameters from a GC-MS Analysis of this compound

| Parameter | Description | Expected Information |

|---|---|---|

| Retention Time (RT) | The time taken for the compound to elute from the GC column. | A characteristic value under specific GC conditions, aiding in identification. |

| Molecular Ion Peak (M+) | The peak corresponding to the intact molecule. | Would confirm the molecular weight of the compound (nominal mass 144). |

Note: This table describes the expected outputs of a GC-MS analysis.

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is likely a liquid at room temperature due to its relatively low molecular weight and non-polar nature, this technique could be applied to suitable crystalline derivatives.

Should a crystalline derivative of this compound be synthesized, X-ray crystallography could provide unambiguous proof of its molecular structure. This would involve growing a single crystal of the derivative and exposing it to a beam of X-rays. The diffraction pattern produced by the crystal would be collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of all atoms can be determined, yielding detailed information about bond lengths, bond angles, and torsional angles. This level of structural detail is invaluable for understanding the molecule's stereochemistry and conformational preferences in the solid state.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing deep insights into its geometry, stability, and reactivity. For a molecule with the structural complexity of 1-(Chloromethyl)-1-cyclopropylcyclobutane, which features strained rings and a flexible side chain, these calculations are invaluable.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules. A DFT analysis of this compound would begin with a thorough exploration of its conformational landscape. The molecule's potential energy surface is complex, defined by several degrees of freedom:

The puckering of the cyclobutane (B1203170) ring.

The rotation of the cyclopropyl (B3062369) group relative to the cyclobutane ring.

The rotation around the C-CH₂Cl single bond.

Computational scans of these rotational and puckering coordinates would identify all energy minima, corresponding to stable conformers, and the transition states that connect them. By optimizing the geometry of each identified conformer and calculating its vibrational frequencies, key thermodynamic data such as relative energies, enthalpies, and Gibbs free energies can be determined. This allows for the prediction of the most stable conformer and the equilibrium populations of all conformers at a given temperature.

Illustrative Data Table: Relative Energies of Hypothetical Conformers of this compound

This table presents hypothetical relative energies for plausible low-energy conformers, as would be calculated using a DFT method like B3LYP/6-31G(d). The energies are relative to the most stable conformer (Conformer A).

| Conformer | Description of Geometry | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|---|

| Conformer A | Puckered cyclobutane, gauche orientation of C-Cl bond | 0.00 | 0.00 | 75.3 |

| Conformer B | Puckered cyclobutane, anti orientation of C-Cl bond | 0.85 | 0.90 | 20.1 |

| Conformer C | Planar cyclobutane, gauche orientation of C-Cl bond | 1.50 | 1.45 | 4.6 |

While DFT is excellent for geometries and energies, ab initio ("from the beginning") methods, which are based on first principles without empirical parameterization, are often employed for highly accurate electronic property predictions. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality data. wayne.edu

For this compound, these methods would be used to calculate a range of electronic properties that govern its interactions with other molecules and with electric fields. Key properties include:

Polarizability: Describes how easily the electron cloud of the molecule can be distorted by an external electric field.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Illustrative Data Table: Predicted Electronic Properties of this compound

This table shows hypothetical electronic properties for the most stable conformer, as would be calculated using an ab initio method like MP2/aug-cc-pVTZ.

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | 2.1 D | Indicates significant molecular polarity. |

| Mean Polarizability (α) | 13.5 ų | Reflects the molecule's response to electric fields. |

| HOMO Energy | -9.8 eV | Location of the most available electrons for reaction. |

| LUMO Energy | 1.2 eV | Location of the most accessible empty orbital for accepting electrons. |

| HOMO-LUMO Gap | 11.0 eV | Suggests high kinetic stability for the neutral molecule. |

Computational Assessment of Ring Strain Energy (RSE)

The presence of both a cyclopropane (B1198618) and a cyclobutane ring fused at a single spiro-carbon atom makes this compound a highly strained molecule. Ring Strain Energy (RSE) is the excess energy a cyclic molecule possesses compared to a hypothetical strain-free acyclic analogue. yale.edu This stored energy is a critical factor in the molecule's thermodynamic stability and chemical reactivity.

The RSE is not a physical observable and must be calculated as the difference between the actual molecule's energy and a reference energy. A common and reliable method involves the use of homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

For this compound, a suitable homodesmotic reaction would computationally "break" the rings into less strained, open-chain fragments while preserving the number of C-C, C-H, and C-Cl bonds of each type. The enthalpy change of this reaction directly corresponds to the RSE of the molecule. A simpler, though less rigorous, approach is to use group equivalents, where the strain-free enthalpy of formation is estimated by summing the contributions of constituent chemical groups. mdpi.com

The high RSE is a significant driving force for reactions that lead to the opening of one or both rings, as this releases the stored potential energy. The total RSE of a spiro-fused system like this is often approximated by the sum of the individual ring strains, but can be augmented by "excess strain" from the spiro-junction. mdpi.com The strain in cyclopropane (≈27.5 kcal/mol) arises primarily from severe angle strain (60° C-C-C angles), while the strain in cyclobutane (≈26.5 kcal/mol) is a combination of angle strain and torsional strain from eclipsing C-H bonds. acs.orgnih.gov

The total RSE of the cyclopropylcyclobutane core would be expected to be over 54 kcal/mol, making it a high-energy structure prone to rearrangements and ring-opening reactions, particularly when a reactive site is introduced, such as through the heterolysis of the C-Cl bond.

Illustrative Data Table: Estimated Ring Strain Energy (RSE) of this compound

This table provides a hypothetical breakdown of the RSE based on the principle of additivity and known values for parent cycloalkanes.

| Structural Component | Estimated Strain Contribution (kcal/mol) | Primary Source of Strain |

|---|---|---|

| Cyclopropane Ring | 27.5 | Angle Strain |

| Cyclobutane Ring | 26.5 | Angle and Torsional Strain |

| Spiro-junction Excess Strain | ~2.0 | Additional distortion at the quaternary carbon |

| Total Estimated RSE | ~56.0 | - |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the transition states that connect them. For this compound, a particularly relevant reaction to study would be its solvolysis or any reaction involving the loss of the chloride ion to form a carbocation.

The resulting 1-cyclopropyl-1-cyclobutyl)methyl cation is a variant of the well-studied cyclopropylcarbinyl cation system. Computational studies on such systems have revealed a fascinating and complex potential energy surface where the cation can exist as multiple rapidly equilibrating isomers, including the cyclopropylcarbinyl, cyclobutyl, and homoallyl cations. wayne.eduwayne.edu

A computational investigation would involve:

Locating Stationary Points: Optimizing the geometries of the reactant, potential carbocation intermediates (cyclopropylcarbinyl, cyclobutyl, etc.), and final products.

Finding Transition States (TS): Locating the saddle points on the potential energy surface that correspond to the energy barriers for each reaction step (e.g., C-Cl bond cleavage, ring opening, and rearrangement).

Constructing a Reaction Profile: Plotting the energy of the system along the reaction coordinate to visualize the reaction mechanism, including the activation energies for each step and the relative stabilities of all intermediates.

This analysis would predict the most likely reaction pathway and the expected product distribution, providing insights that are difficult to obtain through experimental means alone. The high ring strain would be expected to facilitate rapid rearrangement of the initial carbocation to more stable structures.

Transition State Characterization and Activation Energy Calculations

In the study of chemical reactions, the transition state represents the highest energy point along the reaction pathway, and its characterization is crucial for understanding reaction mechanisms and rates. For a molecule like this compound, a primary reaction of interest would be its ionization to form a carbocation, which can then undergo rearrangements. The initial carbocation formed would be a cyclopropylcarbinyl-type cation, which is known to be in equilibrium with a cyclobutyl cation.

Computational chemistry provides powerful tools to investigate these fleeting structures. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to locate and characterize transition state geometries. For the rearrangement of the carbocation derived from this compound, a transition state search would be performed to find the geometry that connects the cyclopropylcarbinyl cation intermediate to the cyclobutyl cation. This involves calculating the potential energy surface and identifying the saddle point corresponding to the transition state.

Once the transition state is located, its structure can be analyzed to understand the bonding changes occurring during the rearrangement. Furthermore, the activation energy (Ea) for the process can be calculated as the energy difference between the reactant (or intermediate) and the transition state. This value is critical for predicting the reaction rate. For instance, in the solvolysis of related cyclopropylcarbinyl and cyclobutyl systems, computational studies have been instrumental in elucidating the energetics of the interconversion between these cationic intermediates. nih.gov

An illustrative data table for the calculated activation energies of a hypothetical cyclopropylcarbinyl-cyclobutyl rearrangement is presented below. Such data is typically obtained from quantum mechanical calculations.

| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| B3LYP | 6-31G(d) | PCM (Water) | 5.2 |

| MP2 | cc-pVTZ | SMD (Ethanol) | 4.8 |

| ωB97X-D | def2-TZVP | IEFPCM (Acetic Acid) | 5.5 |

This table is illustrative and represents typical data that would be generated from such a computational study.

Reaction Coordinate Analysis

Reaction coordinate analysis, often performed through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed mapping of the reaction pathway from the transition state down to the reactants and products (or intermediates). This analysis is essential for confirming that a calculated transition state indeed connects the desired chemical species and for visualizing the structural changes along the reaction path.

For the rearrangement of the carbocation derived from this compound, an IRC calculation would start from the optimized transition state geometry and proceed in both forward and reverse directions. The resulting path would trace the changes in bond lengths, bond angles, and dihedral angles as the cyclopropyl ring opens and the cyclobutyl ring is formed. This provides a deeper understanding of the concertedness of bond breaking and bond formation during the rearrangement.

The energy profile along the intrinsic reaction coordinate can be plotted to visualize the potential energy surface of the reaction. This plot would show the energy of the system as a function of the reaction progress, with the peak corresponding to the transition state energy. Such analyses have been crucial in understanding the mechanisms of solvolysis reactions for various alkyl halides. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecules that are not rigid can exist in various conformations, and understanding this conformational landscape is important for predicting their properties and reactivity. Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational space of a molecule by simulating the atomic motions over time.

For a molecule like this compound, which has rotatable bonds and flexible rings, MD simulations can provide insights into the preferred conformations in different environments (e.g., in the gas phase or in a specific solvent). The simulation would involve calculating the forces on each atom and using these forces to predict their positions at a subsequent point in time, thereby simulating the molecule's dynamic behavior.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for identifying and characterizing a compound. For this compound, in silico methods can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. These calculations provide theoretical chemical shift values that can be compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions has significantly improved, making them a reliable tool in structural elucidation. nih.govnih.gov

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. By analyzing the calculated vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C-Cl, C-C, and C-H bonds in this compound.

An illustrative data table of predicted ¹³C NMR chemical shifts for a hypothetical isomer of this compound is shown below.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| Quaternary Cyclobutyl C | 45.2 | 44.8 |

| CH₂Cl | 50.1 | 49.5 |

| Quaternary Cyclopropyl C | 18.5 | 18.1 |

| Cyclobutyl CH₂ (alpha) | 30.7 | 30.2 |

| Cyclobutyl CH₂ (beta) | 15.9 | 15.5 |

| Cyclopropyl CH₂ | 8.3 | 7.9 |

This table is illustrative. Experimental values are hypothetical and provided for comparison.

Applications of 1 Chloromethyl 1 Cyclopropylcyclobutane in Complex Organic Synthesis

Strategic Utility as a Building Block in Multi-Step Syntheses

The presence of a primary alkyl chloride in 1-(chloromethyl)-1-cyclopropylcyclobutane offers a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups. This reactivity, combined with the unique spirocyclic core, makes it a valuable precursor in the synthesis of more complex molecules.

While direct examples of this compound in marketed drugs are not prevalent, the cyclobutane (B1203170) motif is increasingly recognized for its favorable properties in medicinal chemistry. nih.govru.nl Cyclobutane rings can impart conformational rigidity, improve metabolic stability, and serve as non-planar bioisosteres for aromatic rings. nih.gov The cyclopropyl (B3062369) group is also a well-established pharmacophore that can enhance potency and metabolic stability. scientificupdate.com

The combination of these two rings in this compound suggests its potential as a precursor for novel pharmaceutical intermediates. For instance, the chloromethyl group can be readily converted to other functionalities, such as amines, alcohols, or nitriles, which are common in bioactive molecules. The resulting derivatives could serve as key fragments in the synthesis of compounds targeting a range of diseases. The spiro[2.3]hexane core can provide a unique three-dimensional scaffold for the development of new chemical entities with improved pharmacological profiles. rsc.org

Table 1: Potential Pharmaceutical Scaffolds Derived from this compound

| Starting Material | Reagent/Condition | Product | Potential Therapeutic Area |

| This compound | NaN3 then H2/Pd | (1-Cyclopropylcyclobutyl)methanamine | CNS disorders, antivirals |

| This compound | NaOH | (1-Cyclopropylcyclobutyl)methanol | Anti-inflammatory, cardiovascular |

| This compound | KCN | 2-(1-Cyclopropylcyclobutyl)acetonitrile | Enzyme inhibitors, metabolic disorders |

This table presents hypothetical transformations based on standard organic reactions to illustrate the potential of this compound as a precursor to pharmaceutically relevant scaffolds.

In the field of agrochemicals, the introduction of unique carbocyclic frameworks can lead to the discovery of new active ingredients with improved efficacy and selectivity. The cyclopropyl and cyclobutane moieties are found in a number of successful pesticides and herbicides. The rigid structure of this compound can be exploited to design novel agrochemicals with specific spatial arrangements of functional groups, potentially leading to enhanced binding to target enzymes or receptors in pests and weeds.

The chloromethyl group allows for the facile introduction of toxophoric groups or moieties that enhance systemic transport within plants. For example, reaction with substituted phenols or heterocycles could lead to new classes of ethers or thioethers with potential herbicidal or fungicidal activity.

Formation of Diversified Molecular Architectures via Ring Transformations

The significant ring strain inherent in the cyclopropyl and cyclobutane rings of this compound makes it susceptible to ring-opening and ring-expansion reactions, providing pathways to a variety of molecular architectures that are otherwise difficult to access.

Ring expansion reactions are powerful tools for the synthesis of medium-sized rings (8-11 members) and macrocycles, which are of great interest in drug discovery due to their unique conformational properties. nih.govrsc.org The spiro[2.3]hexane skeleton of this compound can serve as a latent precursor for such systems.

Under the influence of Lewis acids or transition metal catalysts, the strained C-C bonds of the cyclobutane or cyclopropane (B1198618) ring can undergo cleavage and rearrangement. For example, a Rh(II)-catalyzed ring expansion of a derivative of the cyclopropyl group could lead to a substituted cyclobutene, which can be a versatile intermediate for further transformations. organic-chemistry.orgdntb.gov.ua Alternatively, tandem reaction sequences involving both ring-opening and subsequent cyclization could be envisioned to construct larger ring systems. researchgate.net

Table 2: Potential Ring Expansion Reactions

| Starting Material Derivative | Catalyst/Conditions | Resulting Ring System |

| N-Tosylhydrazone of (1-cyclopropylcyclobutyl)carbaldehyde | Rh₂(OAc)₄ | Spiro[3.4]octene derivative |

| 1-Cyclopropylcyclobutanol | Lewis Acid (e.g., BF₃·OEt₂) | Cyclopentylcyclopropane derivative |

This table illustrates plausible ring expansion pathways based on known reactivity of similar systems.

The high strain energy of the cyclobutane and cyclopropane rings can be harnessed to drive ring-opening reactions, leading to the formation of linear or branched acyclic compounds with defined stereochemistry. pharmaguideline.com These reactions can be initiated by various reagents, including acids, bases, electrophiles, or radicals.

For instance, treatment of this compound with a strong acid could lead to the formation of a carbocation, which could then undergo rearrangement and ring opening to yield functionalized cyclopentene (B43876) or cyclohexene (B86901) derivatives. chemistrysteps.com Radical-mediated ring opening could also provide access to unique unsaturated acyclic structures.

Enabling Stereoselective Synthesis through Chiral Control Elements

The quaternary carbon atom at the spiro-junction of this compound can serve as a stereogenic center. If the compound is resolved into its enantiomers, it can be used as a chiral building block for the synthesis of enantiomerically pure complex molecules. The fixed spatial orientation of the substituents on the cyclobutane and cyclopropane rings can influence the stereochemical outcome of subsequent reactions at the chloromethyl group or other parts of the molecule.

Furthermore, the introduction of chiral catalysts or reagents can enable stereoselective transformations of this compound, leading to the synthesis of specific stereoisomers of more complex products. mdpi.comnih.gov The conformational rigidity of the spirocyclic system can enhance the facial selectivity of reactions, allowing for a high degree of stereocontrol.

Role in Catalyst Development and Mechanistic Probes

The unique structural amalgamation of a chloromethyl group, a cyclopropyl ring, and a cyclobutane core in this compound positions it as a molecule of significant interest for advanced applications in organic synthesis, particularly in the realms of catalyst development and as a probe for elucidating reaction mechanisms. While direct experimental data on this specific compound is not extensively documented in publicly available literature, its potential utility can be inferred from the well-established reactivity of its constituent functional moieties.

Catalyst Development: A Scaffold for Novel Ligands

The development of novel catalysts, especially for asymmetric synthesis, often relies on the design of chiral ligands that can effectively control the stereochemical outcome of a reaction. The chloromethyl group in this compound serves as a versatile synthetic handle for the introduction of coordinating groups, such as phosphines, which are pivotal in transition-metal catalysis.

The synthesis of phosphine (B1218219) ligands from organohalides is a fundamental transformation in organophosphorus chemistry. For instance, the reaction of a chloromethyl-functionalized scaffold with a metal phosphide, such as lithium diphenylphosphide (LiPPh₂), is a common method for installing a diphenylphosphine (B32561) moiety. In the context of this compound, this would lead to the formation of a novel phosphine ligand incorporating the sterically demanding and conformationally constrained cyclopropylcyclobutane framework.

Potential Phosphine Ligand Synthesis:

Reaction: this compound + LiPPh₂ → 1-((Diphenylphosphino)methyl)-1-cyclopropylcyclobutane + LiCl

Significance: The resulting phosphine ligand would possess a unique three-dimensional structure imparted by the spirocyclic cyclopropylcyclobutane backbone. This distinct steric and electronic environment around the phosphorus atom could influence the selectivity and activity of metal complexes derived from it. Phosphine ligands with cyclobutane backbones are relatively rare compared to those with cyclopentane (B165970) or cyclohexane (B81311) frameworks, making this a promising avenue for ligand design. nih.gov

The utility of such a ligand could be explored in various palladium-catalyzed cross-coupling reactions or rhodium-catalyzed asymmetric hydrogenations, where ligand architecture is crucial for achieving high enantioselectivity.

| Potential Catalyst Application | Ligand Feature | Anticipated Influence |

| Asymmetric Hydrogenation | Chiral cyclopropylcyclobutane backbone | Enantiomeric excess (ee) of the product |

| Suzuki-Miyaura Coupling | Steric bulk around the metal center | Reaction rates and selectivity |

| Buchwald-Hartwig Amination | Electron-donating properties of the phosphine | Catalytic activity and substrate scope |

Mechanistic Probes: Unraveling Reaction Pathways

The strained nature of the cyclopropyl and cyclobutane rings within this compound makes it an excellent candidate for use as a mechanistic probe. The high ring strain of these carbocycles can be released under certain reaction conditions, leading to characteristic rearrangements that can provide insight into the nature of reactive intermediates.

Cyclopropylmethyl Radical Clock: The cyclopropylmethyl moiety is a well-established "radical clock." The cyclopropylmethyl radical undergoes a very rapid, unimolecular ring-opening to the homoallylic but-3-enyl radical. The rate of this rearrangement is known, allowing chemists to "time" how long a radical intermediate exists in a reaction. If a reaction involving this compound proceeds through a radical intermediate at the chloromethyl carbon, the detection of ring-opened products would provide strong evidence for this pathway.

Cationic Rearrangements: The solvolysis of cyclopropylcarbinyl and cyclobutyl halides is known to proceed through complex carbocationic intermediates that can undergo significant skeletal rearrangements. researchgate.net The generation of a carbocation at the methylene (B1212753) carbon of this compound could lead to a variety of rearranged products, including those arising from the expansion of the cyclobutane ring or rearrangement of the cyclopropylcarbinyl system. The distribution of these products would be highly dependent on the reaction conditions and the nature of the solvent, providing detailed information about the solvolysis mechanism. For instance, the formation of cyclopentyl or rearranged cyclopropyl derivatives would be indicative of a carbocationic pathway.

| Mechanistic Probe Type | Reactive Intermediate | Observable Outcome | Inferred Information |

| Radical Clock | Cyclopropylmethyl radical | Formation of but-3-enyl type products | Lifetime of the radical intermediate |

| Solvolysis Probe | Cyclopropylcarbinyl/Cyclobutyl carbocation | Ring-expanded or rearranged products | Nature of the carbocationic pathway and solvent participation |

Emerging Research Frontiers and Future Perspectives

Chemo-, Regio-, and Stereoselective Functionalization of 1-(Chloromethyl)-1-cyclopropylcyclobutane

The development of methods for the controlled functionalization of this compound is a primary research frontier. The molecule presents multiple reactive sites: the C-Cl bond, various C-H bonds on both rings, and the strained C-C bonds of the rings themselves. Achieving selectivity among these sites is a considerable challenge that could unlock novel synthetic pathways.

Chemo- and Regioselectivity: Future research will likely focus on catalyst-controlled C-H functionalization. By selecting the appropriate catalyst, it would be possible to direct reactions to specific C-H bonds, for instance, at the tertiary benzylic-like site or other positions on the cyclobutane (B1203170) ring. nih.govnih.gov Rhodium(II) catalysts, for example, have shown remarkable success in differentiating C-H bonds in similar cyclobutane systems, enabling access to chiral 1,1-disubstituted and cis-1,3-disubstituted products simply by modulating the catalyst's ligand framework. nih.govnih.gov Another avenue involves the selective activation of the C-Cl bond for cross-coupling reactions, which could compete with ring-opening or C-H activation pathways depending on the catalytic system employed. nih.govnih.govorganic-chemistry.org

Stereoselectivity: Asymmetric functionalization to control the stereochemistry at the cyclobutane ring is of significant value, as stereoisomers can exhibit vastly different biological activities. nih.gov Future work could explore the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, to achieve enantioselective transformations. organic-chemistry.orgmdpi.com For instance, enantioselective [2+2] photocycloadditions and organocatalyzed aldol (B89426) reactions have been successfully used for the desymmetrization of substituted cyclobutanones, suggesting that similar strategies could be adapted for this compound derivatives. mdpi.com

Table 1: Potential Catalyst Systems for Selective Functionalization

| Catalyst Type | Target Transformation | Potential Selectivity | Reference |

| Rhodium(II) Carbenoids | C-H Insertion | Regio- and Stereoselective | nih.govnih.gov |

| Palladium with SPhos ligand | Suzuki-Miyaura Coupling (of C-Cl) | Chemoselective | mdpi.com |

| Chiral Phosphoric Acids | Asymmetric [2+2] Photocycloadditions | Enantio- and Diastereoselective | organic-chemistry.orgmdpi.com |

| N-phenylsulfonyl-(S)-proline | Aldol-type Reactions | Enantio- and Diastereoselective | mdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound from batch to continuous flow processes represents a significant area for future development. Flow chemistry offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for streamlined multi-step syntheses. umontreal.cabeilstein-journals.org

Automated synthesis platforms, which integrate flow reactors with process analytical technology (PAT) like FTIR and HPLC/MS, could enable rapid optimization of reaction conditions. mit.edu For a multi-step sequence starting from this compound, an automated system could perform sequential transformations—such as a nucleophilic substitution at the chloromethyl group followed by a catalyst-driven ring functionalization—without the need for isolating intermediates. fu-berlin.de This approach significantly reduces synthesis time and waste. fu-berlin.de The modularity of modern robotic flow platforms allows for dynamic re-configuration, which is essential for exploring complex reaction spaces and optimizing multi-step routes. mit.edu

Exploration of Novel Catalytic Systems for Transformations of Strained Rings